7-ethyl-5-(4-fluorophenyl)sulfonyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
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Overview
Description
1-ethyl-3-((4-fluorophenyl)sulfonyl)-2-imino-8-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one is a complex organic compound that belongs to the class of dipyridopyrimidines This compound is characterized by its unique structure, which includes a fluorophenyl sulfonyl group, an imino group, and a dipyridopyrimidine core
Preparation Methods
The synthesis of 1-ethyl-3-((4-fluorophenyl)sulfonyl)-2-imino-8-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one involves multiple steps and specific reaction conditions. The synthetic route typically includes the following steps:
Formation of the Dipyridopyrimidine Core: The initial step involves the synthesis of the dipyridopyrimidine core through a series of condensation reactions. This may involve the use of pyridine derivatives and appropriate reagents to form the core structure.
Introduction of the Fluorophenyl Sulfonyl Group: The fluorophenyl sulfonyl group is introduced through a sulfonylation reaction. This step requires the use of sulfonyl chloride and a base to facilitate the reaction.
Addition of the Imino Group: The imino group is added through an imination reaction, which involves the use of an amine and an appropriate reagent to form the imino functionality.
Ethylation: The final step involves the ethylation of the compound to introduce the ethyl group at the desired position.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow synthesis and automated reactors.
Chemical Reactions Analysis
1-ethyl-3-((4-fluorophenyl)sulfonyl)-2-imino-8-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions can result in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Addition: Addition reactions can occur at the imino group or other reactive sites within the molecule. These reactions may involve the use of electrophiles or nucleophiles to form addition products.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-ethyl-3-((4-fluorophenyl)sulfonyl)-2-imino-8-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or modulation of biological pathways.
Medicine: The compound is explored for its potential therapeutic applications. It may have activity against specific diseases or conditions, making it a candidate for drug development.
Industry: In industrial applications, the compound is used in the development of new materials, coatings, and other products. Its unique structure and properties make it valuable for various industrial processes.
Mechanism of Action
The mechanism of action of 1-ethyl-3-((4-fluorophenyl)sulfonyl)-2-imino-8-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby preventing their normal function. This can lead to changes in metabolic pathways and cellular processes.
Receptor Binding: The compound may bind to specific receptors on the surface of cells, triggering a cascade of signaling events. This can result in changes in gene expression, protein synthesis, and cellular behavior.
Modulation of Biological Pathways: The compound may modulate key biological pathways, such as those involved in inflammation, apoptosis, or cell proliferation. This can have therapeutic effects in various disease conditions.
Comparison with Similar Compounds
1-ethyl-3-((4-fluorophenyl)sulfonyl)-2-imino-8-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Dipyridopyrimidine Derivatives: These compounds share the dipyridopyrimidine core structure but may have different substituents
Fluorophenyl Sulfonyl Compounds: These compounds contain the fluorophenyl sulfonyl group and can be compared based on their chemical properties and reactivity.
Imino Compounds: Compounds with imino groups can be compared based on their ability to undergo specific reactions and their biological activity.
Properties
IUPAC Name |
7-ethyl-5-(4-fluorophenyl)sulfonyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O3S/c1-3-24-18(22)16(29(27,28)14-7-5-13(21)6-8-14)10-15-19(24)23-17-9-4-12(2)11-25(17)20(15)26/h4-11,22H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPMRFJBGMWWSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=C(C=C3)F)C(=O)N4C=C(C=CC4=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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